2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Description
The compound "2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring. This class of compounds is known for its potential biological activities, including anticancer and antimicrobial properties .
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives typically involves an amidation reaction, as seen in the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. These compounds were synthesized using EDC and HOBt in acetonitrile solvent at room temperature . Another method involves cyclization of carboxylic acid groups with thiosemicarbazide in the presence of POCl3 or PPA . These methods highlight the versatility in synthesizing 1,3,4-thiadiazole derivatives, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can be quite complex, with various substituents affecting the overall shape and electronic distribution. For instance, in a related compound, the acetamide group forms distinct dihedral angles with the phenyl and thiazole rings, indicating a non-planar structure . Such structural details are crucial for understanding the interaction of these molecules with biological targets.
Chemical Reactions Analysis
While specific chemical reactions of "2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide" are not detailed in the provided papers, the reactivity of similar 1,3,4-thiadiazole compounds can be inferred. These compounds often participate in hydrogen bonding and other non-covalent interactions due to the presence of nitrogen and sulfur atoms, which can act as hydrogen bond donors and acceptors .
Physical and Chemical Properties Analysis
The physical properties such as melting points of 1,3,4-thiadiazol derivatives are typically determined alongside their synthesis . The chemical properties, such as pKa values, can be determined through spectroscopic studies, as seen with N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives . These properties are essential for predicting the behavior of these compounds in biological systems and for their formulation into potential drug candidates.
Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Research on analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent glutaminase inhibitor, reveals insights into the design of more potent inhibitors with better drug-like properties. Studies have shown that some analogs maintain BPTES's potency while improving aqueous solubility, highlighting their potential in attenuating the growth of certain cancer cells both in vitro and in vivo models (Shukla et al., 2012).
Antimicrobial Applications
A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides explores their synthesis and antimicrobial evaluation. These compounds, derived from a similar thiadiazole backbone, have shown varied antimicrobial activities against a panel of microbes, suggesting potential for further biological screening and application trials, especially in addressing antimicrobial resistance (Gul et al., 2017).
Antitumor Activity
The synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings have demonstrated considerable antitumor activity against a range of human tumor cell lines. This research underscores the therapeutic potential of structurally related thiadiazole derivatives in cancer treatment (Yurttaş et al., 2015).
Crystal Structure Analysis
Investigations into the crystal structures of thiadiazole compounds provide foundational knowledge for understanding their chemical behavior and interaction potential. Such studies offer valuable insights into optimizing these compounds for various scientific and therapeutic applications, enhancing our ability to design more effective drugs and materials (Saravanan et al., 2016).
Synthesis and Evaluation of Anticancer Agents
Research on novel thiazole derivatives has been directed towards their synthesis, characterization, and evaluation for antimicrobial and anticancer activities. Such studies are crucial for the development of new therapeutic agents, highlighting the significance of thiadiazole compounds in advancing cancer research and treatment strategies (Abu-Melha, 2021).
properties
IUPAC Name |
2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-12-9-13(2)17(14(3)10-12)18-21-22-19(24-18)20-16(23)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPBAMCXSBWOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
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